N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
Overview
Description
N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a methoxy group, a pyrrolidinylcarbonyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolidinylcarbonyl Intermediate: The pyrrolidinylcarbonyl group is introduced through an amide coupling reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety through a sulfonation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with cellular receptors involved in inflammation or cancer progression, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-(4-bromophenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: The presence of a bromine atom instead of a fluorine atom can also lead to variations in reactivity and biological activity.
N-(4-methylphenyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: The substitution of a methyl group for the fluorine atom may affect the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-14-6-4-13(19)5-7-14/h4-9,12,20H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFZLGRDPSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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